
Lanthanum sulfate
Vue d'ensemble
Description
Lanthanum sulfate is a compound with the molecular formula La2O12S3 . It is used as a colorant or laboratory reagent and is mainly applied in specialty glass, phosphors, water treatment, and as a catalyst .
Synthesis Analysis
A new lanthanum compound with three-dimensional channels, La2(H2O)(SO4)3, has been synthesized hydrothermally using 1,2-dizminiopnopane as a structure-directing agent (SDA). The colorless block crystals were characterized by IR, TGA, ICP, and XRD .Molecular Structure Analysis
The molecular structure of Lanthanum sulfate is La2O12S3 . The stable structure and diffusion mechanism of water in lanthanum sulfate La2(SO4)3 have been theoretically analyzed in a first-principles manner based on the density functional theory (DFT) .Chemical Reactions Analysis
The stable structure and diffusion mechanism of water in lanthanum sulfate La2(SO4)3 have been theoretically analyzed in a first-principles manner based on the density functional theory (DFT). The first-principles molecular dynamics (FPMD) simulation indicates that water in the sulfate crystal is dissolved .Physical And Chemical Properties Analysis
Lanthanum sulfate is a solid substance. Its molecular formula is La2O12S3, and it has an average mass of 565.999 Da and a Monoisotopic mass of 565.667908 Da . The melting point of Lanthanum sulfate is 1150°C .Applications De Recherche Scientifique
Catalytic and Conductivity Properties
Lanthanum sulfate finds applications in advanced ceramics, catalysis, and green phosphors. Specifically:
- Advanced Ceramics : Lanthanide zirconates and lanthanum strontium manganites are employed for their catalytic and conductivity properties .
Phosphate Removal Using Lanthanum Oxide/Hydroxide
Lanthanum oxide/hydroxide nanoparticles are extensively used as adsorbents for phosphate removal. Their high affinity and selectivity make them effective in water treatment .
Hydrates of Lanthanide Sulfates
Studies often focus on hydrated species of lanthanide sulfates. Octahydrates, such as Ln2(SO~4~)~3~∙8H~2~O, have been investigated across the entire lanthanide series, including yttrium .
Safety And Hazards
Orientations Futures
Lanthanum-based adsorbents, including lanthanum sulfate, have been identified as promising for selective phosphate removal. Future research directions include direct comparisons among La compounds using more complex matrices such as wastewater and river water, careful assessment of the role of crystal structure in the phosphate removal performance of different compounds, and more pilot-scale studies involving La-based adsorbents .
Propriétés
IUPAC Name |
lanthanum(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2La.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEHIYWBGOJJDM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La2(SO4)3, La2O12S3 | |
| Record name | Lanthanum(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Lanthanum(III)_sulfate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890640 | |
| Record name | Sulfuric acid, lanthanum(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nonahydrate: Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] Soluble in water; [Nordberg, p. 904] | |
| Record name | Lanthanum sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21090 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lanthanum sulfate | |
CAS RN |
10099-60-2 | |
| Record name | Lanthanum sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, lanthanum(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, lanthanum(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilanthanum(3+) trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHANUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4636PY459O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Lanthanum Sulfate interact with biological systems?
A1: Research suggests that Lanthanum Sulfate can interact with cell membranes and potentially substitute for calcium ions in biological processes. [] This interaction can influence cellular functions and contribute to its observed effects. For instance, Lanthanum Sulfate at specific concentrations can reduce the amount of perfusion fluid from blood vessels in an isolated rabbit heart, while higher doses can increase coronary circulation rate. []
Q2: Can Lanthanum Sulfate protect against the cytotoxic effects of jellyfish venom?
A3: Research indicates that Lanthanum Sulfate can effectively protect cultured cells from the cytotoxic effects of Pelagia noctiluca jellyfish venom. [] The protective effect was observed against various venom concentrations, suggesting its potential as a component in treatments for jellyfish stings.
Q3: What is the molecular formula and weight of Lanthanum Sulfate?
A3: The molecular formula of anhydrous Lanthanum Sulfate is La2(SO4)3, and its molecular weight is 565.99 g/mol.
Q4: Is there spectroscopic data available for Lanthanum Sulfate?
A5: Yes, researchers have studied the absorption spectra of Praseodymium (Pr3+) and Neodymium (Nd3+) doped in Lanthanum Sulfate. [] Additionally, low-temperature FTIR spectroscopic studies have been conducted in the far-infrared region to analyze the water molecules in Lanthanum Sulfate nonahydrate. [], []
Q5: How stable is Lanthanum Sulfate at high temperatures?
A6: Lanthanum Sulfate exhibits high thermal stability. Studies have investigated the thermal decomposition processes of Lanthanum Sulfate nonahydrate (La2(SO4)3⋅9H2O) using techniques like Thermogravimetric Analysis (TGA) and X-ray diffraction. [] These studies provide insights into the different stages of decomposition and the influence of the surrounding atmosphere (air, nitrogen, carbon dioxide).
Q6: Can Lanthanum Sulfate form stable frameworks with other elements?
A7: Yes, Lanthanum Sulfate can form stable 3D frameworks with other elements, such as potassium. These frameworks demonstrate remarkable thermal stability, surpassing many previously reported lanthanum sulfate frameworks. []
Q7: Can Lanthanum Sulfate act as a catalyst?
A8: Yes, Lanthanum Sulfate has shown catalytic activity in various organic reactions. For instance, Lanthanum Sulfate supported on silica gel effectively catalyzes the one-pot synthesis of 3,4-dihydropyrimidine-2(1H)-ones. []
Q8: Are there any studies on enhancing the catalytic properties of Lanthanum Sulfate?
A9: Research indicates that combining Lanthanum Sulfate with thermally expanded graphite can enhance its thermal conductivity. This finding holds promise for improving the performance of Lanthanum Sulfate-based materials in applications like chemical heat storage. []
Q9: Have computational methods been applied to study Lanthanum Sulfate?
A10: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and optical properties of a new β-La2(SO4)3 polymorphic modification. [] These calculations revealed that β-La2(SO4)3 is a dielectric material with a band gap of more than 6.4 eV.
Q10: Can machine learning be used to study Lanthanum Sulfate systems?
A11: Absolutely! Machine learning models have been successfully applied to explore local energy minima of water molecules within the crystal structure of Lanthanum Sulfate. [] This approach, combined with conventional local optimization techniques, efficiently predicts stable water configurations and provides valuable insights into the material's hydration behavior.
Q11: How do structural modifications of Lanthanum Sulfate affect its properties?
A12: While specific SAR studies focusing on modifying the Lanthanum Sulfate structure are limited within the provided research, it's important to note that even subtle changes in the coordination environment of lanthanum ions can significantly influence the compound's properties. For instance, the presence of different ligands, such as organic amines or water molecules, can alter its crystal structure, thermal stability, and even magnetic behavior. [, , ]
Q12: Are there strategies to improve the stability or delivery of Lanthanum Sulfate?
A12: Although the provided articles don't delve into specific formulation strategies for Lanthanum Sulfate, researchers often explore techniques like nanoparticle encapsulation or the use of suitable carriers to enhance the stability, solubility, and bioavailability of various compounds, including metal sulfates. Further research in this area could be beneficial.
A12: While specific SHE regulations are not discussed in these papers, it is crucial to handle Lanthanum Sulfate and related compounds following appropriate safety guidelines due to their potential toxicity and environmental impact. Always refer to the relevant Material Safety Data Sheets (MSDS) and consult with experts in the field for safe handling and disposal procedures.
A12: The provided research focuses primarily on the material science and chemical properties of Lanthanum Sulfate. Information on its pharmacokinetics, pharmacodynamics, in vivo efficacy, resistance mechanisms, and detailed toxicological profile is limited in the provided context. Further research is needed to elucidate these aspects thoroughly.
A12: The provided research primarily focuses on the material properties, synthesis, and some catalytic applications of Lanthanum Sulfate. Detailed information regarding drug delivery, targeting, biomarkers, immunogenicity, and interactions with drug transporters or metabolizing enzymes is not within the scope of these studies.
A17: While the provided research touches upon the interaction of Lanthanum Sulfate with biological systems in certain contexts (e.g., cytotoxicity towards cell cultures, effects on cardiac activity in rabbits), [, ] comprehensive data on its biocompatibility and biodegradability is limited. Further investigation is needed to assess its long-term effects and suitability for specific biomedical applications.
A18: Various analytical techniques are mentioned throughout the research papers to characterize and study Lanthanum Sulfate. These include X-ray diffraction, FTIR spectroscopy, Thermogravimetric Analysis (TGA), and potentiometric titration. [, , , ] Each of these methods plays a crucial role in determining the compound's structural properties, thermal behavior, and interaction with other molecules. Dissolution and solubility studies are not extensively covered in the provided context.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




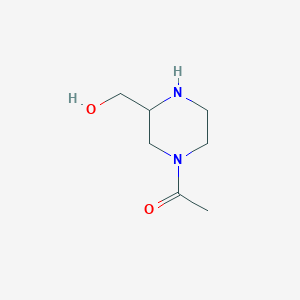


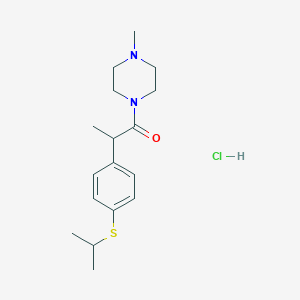
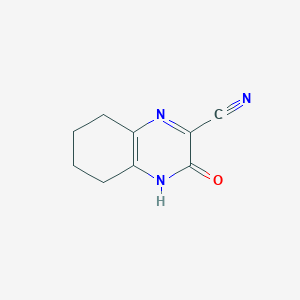
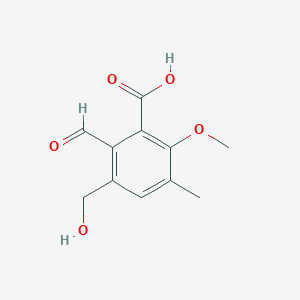
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
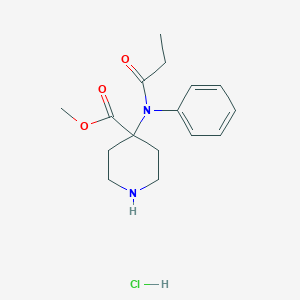


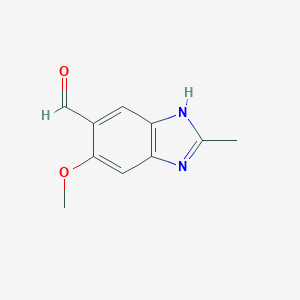
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)
